An In-Depth Technical Guide to Toluene-3,5-D2: Chemical Properties, Synthesis, and Applications
An In-Depth Technical Guide to Toluene-3,5-D2: Chemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toluene-3,5-D2, a deuterated isotopologue of toluene, serves as a valuable tool in a multitude of scientific disciplines, particularly in the realms of mechanistic studies, drug metabolism, and quantitative analysis. The substitution of protium with deuterium at specific positions on the aromatic ring introduces a kinetic isotope effect (KIE), a powerful phenomenon for elucidating reaction pathways and understanding enzymatic processes. This guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and the significant applications of Toluene-3,5-D2, designed to equip researchers with the foundational knowledge to effectively utilize this compound in their work.
Chemical Properties
Toluene-3,5-D2, with the chemical formula C₇H₆D₂, possesses physical and chemical properties largely similar to its non-deuterated counterpart, toluene. However, the increased mass due to the two deuterium atoms can lead to subtle differences in properties such as boiling point and melting point. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₆D₂ | N/A |
| Molecular Weight | 94.15 g/mol | N/A |
| CAS Number | 16954-38-4 | N/A |
| IUPAC Name | 1,3-dideuterio-5-methylbenzene | N/A |
| Boiling Point | ~111 °C (estimated) | Similar to Toluene |
| Melting Point | ~-95 °C (estimated) | Similar to Toluene |
| Appearance | Colorless liquid | N/A |
Synthesis of Toluene-3,5-D2: A Two-Step Approach
The synthesis of Toluene-3,5-D2 is most effectively achieved through a two-step process. This involves the initial synthesis of a dihalogenated toluene precursor, followed by a palladium-catalyzed dehalogenative deuteration. This method offers high isotopic purity and good overall yield.
Step 1: Synthesis of 3,5-Dibromotoluene
The precursor, 3,5-dibromotoluene, can be synthesized from 3,5-diaminotoluene via a Sandmeyer reaction. This classic transformation in organic chemistry allows for the conversion of an amino group to a halogen via a diazonium salt intermediate.[1][2]
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Diazotization of 3,5-Diaminotoluene:
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In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 3,5-diaminotoluene in an aqueous solution of hydrobromic acid (HBr).
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Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. The formation of the bis(diazonium) salt is indicated by a change in the color of the solution.
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-
Sandmeyer Reaction:
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In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
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Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.
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After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.
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-
Work-up and Purification:
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Extract the reaction mixture with an organic solvent such as diethyl ether or dichloromethane.
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Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
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Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
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Remove the solvent under reduced pressure.
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Purify the crude 3,5-dibromotoluene by vacuum distillation or recrystallization to obtain the pure product.
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Caption: Synthesis of 3,5-Dibromotoluene via Sandmeyer Reaction.
Step 2: Palladium-Catalyzed Dehalogenative Deuteration
The final step involves the replacement of the bromine atoms with deuterium atoms. This is achieved through a palladium-catalyzed reaction using a deuterium source.[3][4][5]
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Reaction Setup:
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In a reaction vessel, dissolve the synthesized 3,5-dibromotoluene in a suitable solvent (e.g., anhydrous THF or dioxane).
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Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd/C.
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Add a deuterium source. Deuterium gas (D₂) is a common choice, but deuterated water (D₂O) with a suitable reducing agent can also be employed.[5]
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-
Deuteration Reaction:
-
If using D₂ gas, purge the reaction vessel with deuterium and maintain a positive pressure of D₂ throughout the reaction.
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Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as GC-MS or TLC.
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-
Work-up and Purification:
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Once the reaction is complete, filter the mixture to remove the palladium catalyst.
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Remove the solvent under reduced pressure.
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Purify the resulting Toluene-3,5-D2 by distillation or column chromatography to obtain the final product with high isotopic purity.
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Caption: Palladium-Catalyzed Deuteration of 3,5-Dibromotoluene.
Spectroscopic Characterization
The structure and isotopic purity of Toluene-3,5-D2 can be confirmed using various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show a simplified aromatic region compared to unlabeled toluene. The signals corresponding to the protons at the 3 and 5 positions will be absent. The remaining aromatic protons and the methyl protons will be observable.
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²H NMR: The deuterium NMR spectrum will show a signal corresponding to the deuterium atoms at the 3 and 5 positions.
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¹³C NMR: The carbon-13 NMR spectrum will show characteristic shifts for the aromatic and methyl carbons. The C-D coupling can also be observed.
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and methyl groups. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹), providing clear evidence of deuteration.[6][7][8][9]
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 94, corresponding to the molecular weight of Toluene-3,5-D2. The fragmentation pattern will be similar to that of toluene, with the characteristic tropylium ion fragment (C₇H₅D₂⁺) appearing at m/z = 93.[10][11][12]
Applications in Research and Development
The unique properties of Toluene-3,5-D2 make it a valuable tool in various scientific applications.
Mechanistic Studies of Chemical Reactions
The kinetic isotope effect (KIE) is a primary application of Toluene-3,5-D2. By comparing the reaction rates of deuterated and non-deuterated toluene, researchers can determine whether the C-H bond at the 3 and 5 positions is broken in the rate-determining step of a reaction. This information is crucial for elucidating reaction mechanisms, such as those in electrophilic aromatic substitution or oxidation reactions.
Probing Enzyme Mechanisms and Drug Metabolism
In drug development, understanding the metabolic fate of a drug candidate is critical. Toluene and its derivatives often serve as model substrates for studying the activity of cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. By using Toluene-3,5-D2, researchers can investigate the regioselectivity of enzymatic hydroxylation and the role of C-H bond activation in the metabolic process.
Internal Standards in Quantitative Analysis
Deuterated compounds are widely used as internal standards in quantitative analysis by mass spectrometry (e.g., GC-MS or LC-MS).[13][14][15] Toluene-3,5-D2 can serve as an ideal internal standard for the quantification of toluene or related aromatic compounds in complex matrices. Its chemical behavior is nearly identical to the analyte, but its distinct mass allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response.
Conclusion
Toluene-3,5-D2 is a versatile and powerful tool for scientific investigation. Its synthesis, while requiring a multi-step approach, is achievable through well-established organic reactions. The ability to selectively introduce deuterium at specific positions on the toluene ring provides researchers with a unique probe to investigate reaction mechanisms, understand enzymatic processes, and improve the accuracy of quantitative analyses. As the demand for more sophisticated analytical techniques and a deeper understanding of chemical and biological processes continues to grow, the utility of isotopically labeled compounds like Toluene-3,5-D2 will undoubtedly expand.
References
Sources
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